2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine
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Overview
Description
The compound “7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate” is a complex organic molecule with a unique structure. This compound features multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Typical synthetic routes may involve:
Cyclization reactions: to form the tricyclic structure.
Functional group transformations: to introduce hydroxyl, oxo, and other groups.
Catalysts and reagents: such as acids, bases, and transition metals to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
High-pressure reactors: for cyclization reactions.
Purification techniques: such as chromatography and crystallization.
Quality control: measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of additional oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Introduction of new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological molecules.
Medicine: Possible therapeutic properties.
Industry: Use in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Binding to active sites: of enzymes.
Modulation of receptor activity: .
Interference with nucleic acid functions: .
Comparison with Similar Compounds
Similar Compounds
7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate: .
Other tricyclic compounds: with similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C36H43N2O4- |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
7-[2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate |
InChI |
InChI=1S/C36H44N2O4/c1-33(2)9-13-37-15-11-35(5,6)25-27(37)21(33)17-19(29(25)39)23-31(41)24(32(23)42)20-18-22-28-26(30(20)40)36(7,8)12-16-38(28)14-10-34(22,3)4/h17-18,39,41H,9-16H2,1-8H3/p-1 |
InChI Key |
UACUNHLYBGUYBK-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C4C(=C(C4=O)C5=CC6=C7C(=C5[O-])C(CCN7CCC6(C)C)(C)C)O)C3=O)(C)C)C |
Origin of Product |
United States |
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